molecular formula C11H11BrO2 B2625230 1-(2-溴苯基)环丙烷-1-甲酸甲酯 CAS No. 1379317-16-4

1-(2-溴苯基)环丙烷-1-甲酸甲酯

货号 B2625230
CAS 编号: 1379317-16-4
分子量: 255.111
InChI 键: AQSVNIYTALZAGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the IUPAC name “methyl 1- (2-bromophenyl)cyclopropane-1-carboxylate”. It has a molecular weight of 255.11 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxylate group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is stored in a dry environment .

科学研究应用

合成和生物学应用

  • 溴苯酚衍生物合成: Boztaş 等人 (2019) 合成了具有环丙基部分的溴苯酚衍生物,该衍生物对碳酸酐酶 I 和 II 同工型和乙酰胆碱酯酶具有有效的抑制作用。这些抑制剂在治疗阿尔茨海默病、帕金森病和痴呆等疾病中具有潜在的应用 (Boztaş 等人,2019)

化学合成技术

  • 环丙烷和环丙烯合成子: Dulayymi 等人 (1996) 探索了 1,1,2-三溴环丙烷羧酸甲酯向环丙烯的转化,为合成四碳环丙烯提供了一条途径 (Dulayymi 等人,1996)

结构分析

  • 环丙烯衍生物的 X 射线分析: Korp 等人 (1983) 使用 X 射线方法确定了环丙烷羧酸衍生物的结构,深入了解了它们的分子构象 (Korp 等人,1983)

聚合研究

  • 自由基均聚: Moszner 等人 (2003) 研究了环丙烷衍生物的自由基均聚,得到具有高玻璃化转变温度的聚合物 (Moszner 等人,2003)

机理研究

  • 柯蒂斯重排: Tarwade 等人 (2008) 对环丙基和环丙烯酰叠氮化物的柯蒂斯重排进行了研究,深入了解了反应的机理和动力学 (Tarwade 等人,2008)

环丙烷化反应

  • 螺[环丙烷-1,3'-氧吲哚] 合成: Yong 等人 (2007) 描述了螺[环丙烷-1,3'-氧吲哚]-2-羧酸的合成,展示了环丙烷衍生物在合成化学中的多功能性 (Yong 等人,2007)

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSVNIYTALZAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromophenyl)cyclopropanecarboxylic acid (500 mg, 2.07 mmol) in MeOH (10 mL) was treated with a solution of concentrated aqueous HCl (0.5 mL). The resulting mixture was stirred for 16 hours at room temperature and then heated to reflux and stirred for a further 24 hours. The volatiles were evaporated and the residue was dissolved in EtOAc. The organic layer was washed with saturated solution of NaHCO3, brine and then dried over MgSO4. The solvent was removed in vacuo to give the title compound I4 (400 mg, 76%) as an orange oil; 1H NMR (400 MHz, CDCl3) δ 7.60-7.54 (m, 1H), 7.32-7.24 (m, 2H), 7.15 (m, 1H), 3.63 (s, 3H), 1.75 (d, J=3.1 Hz, 2H), 1.21 (q, J=4.0 Hz, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。